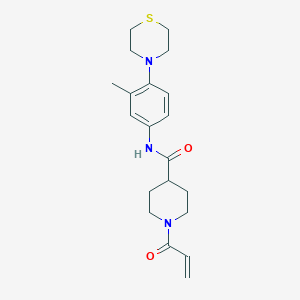
N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a thiomorpholine ring, a piperidine ring, and a prop-2-enoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methyl-4-thiomorpholin-4-ylphenylamine with acryloyl chloride to form the prop-2-enoyl intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the prop-2-enoyl group to a propyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Propyl derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The prop-2-enoyl group may also play a role in binding to target sites, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
3-Methyl-4-thiomorpholin-4-ylphenylamine: A precursor in the synthesis of the target compound.
Piperidine-4-carboxylic acid: Another precursor used in the synthesis.
N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide analogs: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-(3-methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-3-19(24)23-8-6-16(7-9-23)20(25)21-17-4-5-18(15(2)14-17)22-10-12-26-13-11-22/h3-5,14,16H,1,6-13H2,2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADUZCSXKHQWFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C=C)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
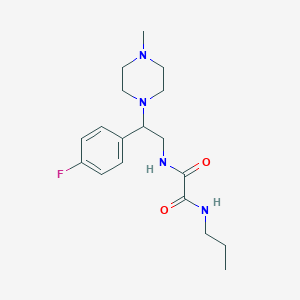
![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)
![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)
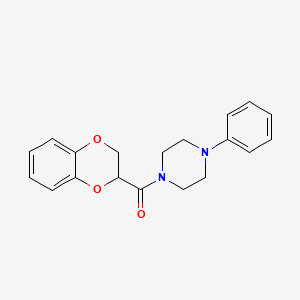
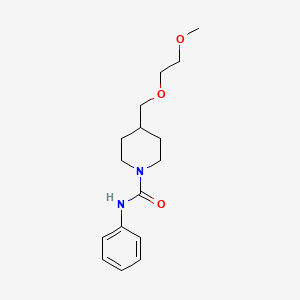
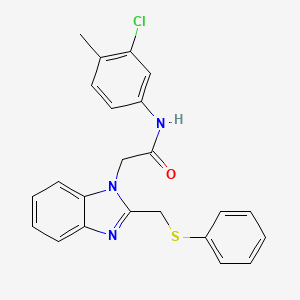
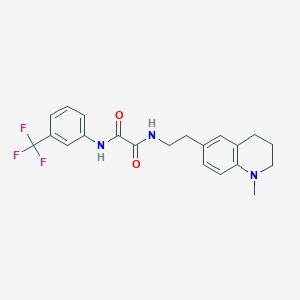
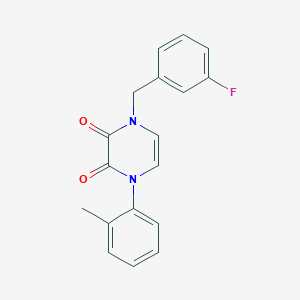
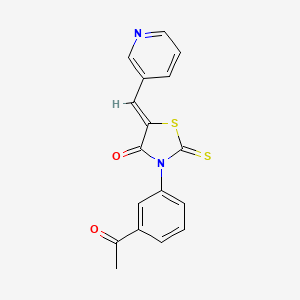
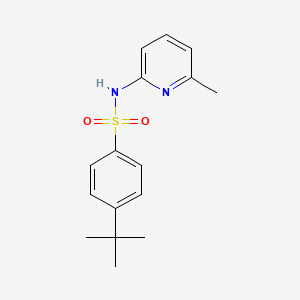
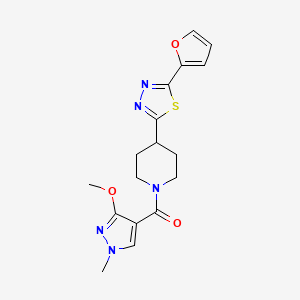
![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)
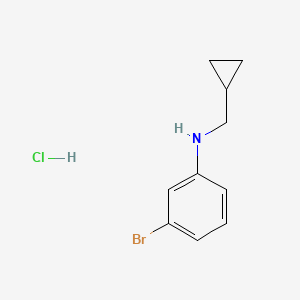
![Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate](/img/structure/B2374039.png)
